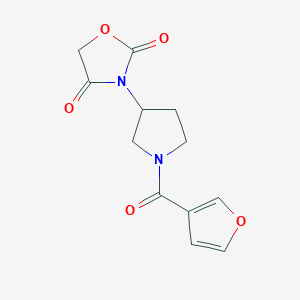

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Mécanisme D'action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle. This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis. Furosemide also has vasodilatory effects, which can lead to a decrease in blood pressure.

Biochemical and Physiological Effects:

Furosemide has various biochemical and physiological effects on the body. It can cause a decrease in plasma volume, which leads to a decrease in blood pressure. Furosemide also causes an increase in the excretion of sodium, chloride, and water, which can lead to a decrease in edema. Furosemide can also cause an increase in potassium excretion, which can lead to hypokalemia.

Avantages Et Limitations Des Expériences En Laboratoire

Furosemide has several advantages for lab experiments. It is a well-established diuretic medication that has been extensively studied in scientific research. Furosemide is also relatively inexpensive and readily available. However, Furosemide has some limitations for lab experiments. It can cause significant electrolyte imbalances, which can affect the results of experiments. In addition, Furosemide can cause significant changes in blood pressure, which can also affect the results of experiments.

Orientations Futures

There are several future directions for research on Furosemide. One area of research could focus on the development of new formulations of Furosemide that have improved efficacy and safety profiles. Another area of research could focus on the use of Furosemide in combination with other medications to treat various conditions such as hypertension and congestive heart failure. Additionally, research could focus on the development of new diuretic medications that have improved efficacy and safety profiles compared to Furosemide.

Méthodes De Synthèse

Furosemide is synthesized by reacting 3-aminopyrrolidine with furan-3-carboxylic acid in the presence of thionyl chloride to form the intermediate compound 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)propenal. This intermediate is then reacted with ethyl glycinate hydrochloride to form the final product, 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione.

Applications De Recherche Scientifique

Furosemide has been extensively studied in scientific research for its diuretic properties. It has also been studied for its effects on other physiological processes such as renal function, blood pressure, and electrolyte balance. Furosemide has been used in various animal models to study its effects on different diseases such as hypertension, congestive heart failure, and kidney disease. In addition, Furosemide has been used in clinical trials to study its efficacy and safety in treating various conditions such as edema and hypertension.

Propriétés

IUPAC Name |

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTBSMBXUXJSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902231.png)

![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)

![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)

![N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2902235.png)

![3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2902239.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2902243.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2902248.png)

![3-(2,4-dimethoxyphenyl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2902252.png)